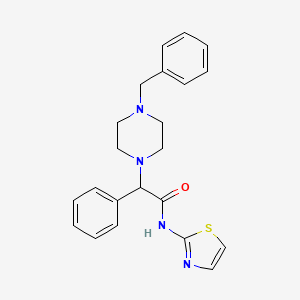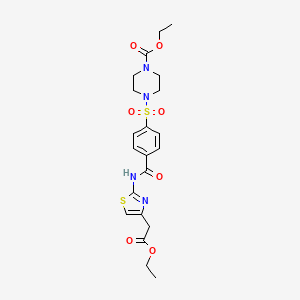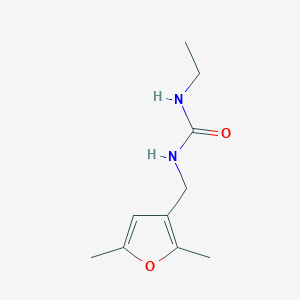
1-((2,5-Dimethylfuran-3-yl)methyl)-3-ethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((2,5-Dimethylfuran-3-yl)methyl)-3-ethylurea” is likely a derivative of 2,5-dimethylfuran . 2,5-Dimethylfuran is a heterocyclic compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
While specific synthesis methods for “1-((2,5-Dimethylfuran-3-yl)methyl)-3-ethylurea” are not available, similar compounds have been synthesized through various methods. For instance, (2E)-1-(2,5-Dimethylfuran-3-Yl)-3-(9-Ethyl-9H-Carbazol-3-Yl)Prop-2-en-1-One (DEPO) was prepared by the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 1-(2,5-dimethylfuran-3-yl)ethanone under microwave irradiation .Molecular Structure Analysis
The molecular structure of “1-((2,5-Dimethylfuran-3-yl)methyl)-3-ethylurea” can be inferred from similar compounds. For example, the molecule 1-[(2,5-dimethylfuran-3-yl)methyl]-3-(3-hydroxybutyl)urea contains a total of 37 bond(s). There are 17 non-H bond(s), 6 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 urea (-thio) derivative(s), 1 hydroxyl group(s), 1 secondary alcohol(s), and 1 Furane(s) .Wissenschaftliche Forschungsanwendungen
Furan Derivatives in Flavoring and Animal Feed
Furan derivatives, including compounds similar to 1-((2,5-Dimethylfuran-3-yl)methyl)-3-ethylurea, have been evaluated for their safety and efficacy as flavorings in animal feed. Studies have demonstrated that certain furanones and tetrahydrofurfuryl derivatives are safe for use in feed at specified concentrations for different animal species, including poultry, pigs, cattle, salmonids, and non-food-producing animals. These additives are considered safe for the consumers of animal products and do not have detrimental effects on the environment, except potentially when used in feed for fish in sea cages. The European Food Safety Authority has provided guidelines on the safe concentrations and usage of these additives in animal feed and water for drinking (Hogstrand, 2014).
Renewable PET and Biomass Conversion
Research into the conversion of biomass-derived furans towards the production of biobased terephthalic acid precursors, an essential component for renewable polyethylene terephthalate (PET), has highlighted the importance of compounds related to 1-((2,5-Dimethylfuran-3-yl)methyl)-3-ethylurea. The catalytic reactions between ethylene and renewable furans using Lewis acid molecular sieves have been explored, showing potential pathways for sustainable PET production. This research underscores the role of furan derivatives in advancing renewable materials and sustainability in the chemical industry (Pacheco et al., 2015).
Combustion and Emissions Characteristics
The combustion and emissions characteristics of 2-methylfuran (a molecule structurally related to 1-((2,5-Dimethylfuran-3-yl)methyl)-3-ethylurea) have been extensively studied in spark-ignition engines. Research indicates that furanic compounds like 2-methylfuran may offer alternative fuel options with improved efficiency and reduced emissions. These studies contribute to understanding the potential of furan derivatives in renewable energy and sustainable transportation solutions (Wei et al., 2014).
Advanced Materials and Chemical Synthesis
Furan derivatives are pivotal in the synthesis of advanced materials and chemicals. Studies have explored the catalytic reduction of biomass-derived furanic compounds, including the conversion of furfural and 5-hydroxymethylfurfural (HMF) into value-added products. This research highlights the versatility of furan derivatives in chemical synthesis, enabling the production of various chemicals and fuels from biomass, thus supporting the development of bio-based economies (Nakagawa et al., 2013).
Eigenschaften
IUPAC Name |
1-[(2,5-dimethylfuran-3-yl)methyl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-11-10(13)12-6-9-5-7(2)14-8(9)3/h5H,4,6H2,1-3H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJHTZFAPORYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=C(OC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Dimethylfuran-3-yl)methyl]-3-ethylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]furan-2-carboxylic acid](/img/structure/B2548960.png)
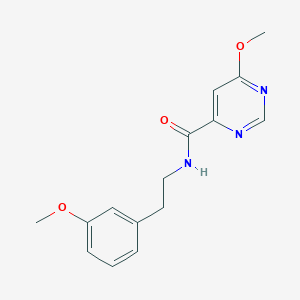
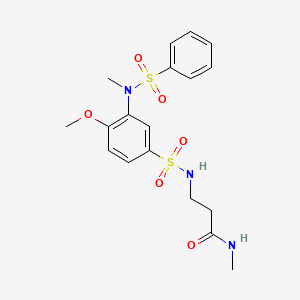

![4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2548966.png)
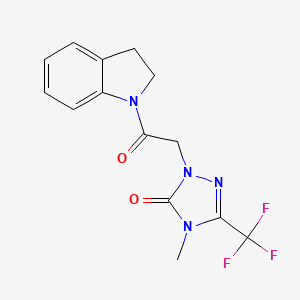


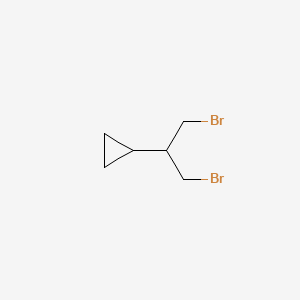
![(E)-4-(Dimethylamino)-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2548973.png)
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2548979.png)
